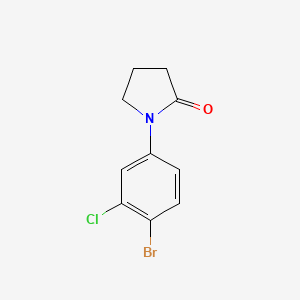

1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

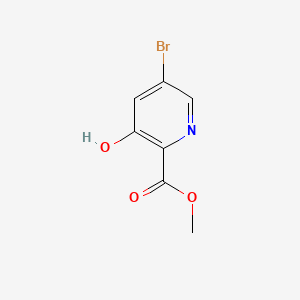

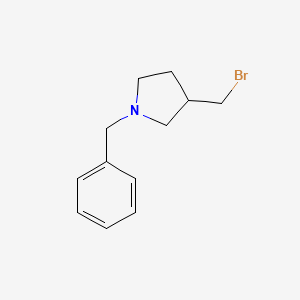

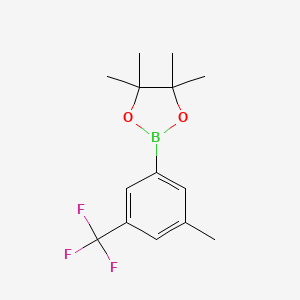

“1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular weight of 274.54 . The IUPAC name for this compound is 1-(4-bromo-3-chlorophenyl)-2-pyrrolidinone .

Molecular Structure Analysis

The InChI code for “1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one” is 1S/C10H9BrClNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one” has a molecular weight of 274.54 .Applications De Recherche Scientifique

Electronic and Non-Linear Optical Properties

The study by Nazeer et al. (2020) explored the synthesis of derivatives related to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one through a Pd-catalyzed Suzuki cross-coupling reaction. These derivatives were analyzed for their electronic and non-linear optical (NLO) properties, suggesting potential applications in materials science. The research utilized Frontier molecular orbital analysis, NLO properties, and molecular electrostatic potential studies, highlighting the compound's relevance in developing materials with specific electronic characteristics (Nazeer et al., 2020).

Synthesis of Novel Complexes

Another study by Amirnasr et al. (2001) described the synthesis of Co(III) complexes with the pyrrolidine derivative as a component. These complexes were characterized spectroscopically and structurally, indicating the compound's utility in creating new materials with potential applications in catalysis and material science (Amirnasr et al., 2001).

Synthesis of Agrochemical and Medicinal Compounds

Ghelfi et al. (2003) conducted a study focusing on the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones. This process is of interest for the preparation of compounds relevant to agrochemical or medicinal applications, showcasing the compound's versatility in synthetic organic chemistry (Ghelfi et al., 2003).

Corrosion Inhibition

Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, including those related to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, for their performance in inhibiting mild steel corrosion. This study highlights the compound's potential application in corrosion science, offering insights into designing more effective corrosion inhibitors (Saady et al., 2021).

Antibacterial Activity

The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives, derived from substrates including 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, were reported by Bogdanowicz et al. (2013). This research demonstrated the antimicrobial activity of these compounds against various bacterial strains, indicating their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

Mécanisme D'action

Target of Action

It is known that pyrrolidin-2-one derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrrolidin-2-one derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the physicochemical parameters of pyrrolidine compounds can influence their biological activity .

Propriétés

IUPAC Name |

1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYOWYDCYKXKDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716645 |

Source

|

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |

CAS RN |

1291487-17-6 |

Source

|

| Record name | 2-Pyrrolidinone, 1-(4-bromo-3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/no-structure.png)

![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)

![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)

![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)